molecular formula C23H21N7O5 B6553868 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040677-00-6

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553868
CAS No.: 1040677-00-6
M. Wt: 475.5 g/mol
InChI Key: RITWLOVNLHDHCJ-UHFFFAOYSA-N
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Description

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H21N7O5 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.16041680 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O5/c1-4-34-16-8-6-15(7-9-16)30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-35-19)14-5-10-17(32-2)18(11-14)33-3/h5-11,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITWLOVNLHDHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound features multiple functional groups including:

  • Oxadiazole ring : Known for its diverse biological properties.
  • Triazolo-pyrimidine core : Associated with various pharmacological activities.
  • Dimethoxyphenyl and ethoxyphenyl substituents : These groups may enhance the compound's bioactivity and specificity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety has been linked to anti-cancer and anti-inflammatory properties through various pathways:

  • EGFR Inhibition : Similar compounds have shown effectiveness as epidermal growth factor receptor (EGFR) inhibitors, which play a crucial role in cancer cell proliferation and survival .
  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects : The presence of the oxadiazole ring is associated with anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells), showing IC50 values ranging from 10 nM to 1.51 μM .
Cell LineIC50 (μM)Reference
A5490.35
MCF-70.45
HePG-20.55

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated through COX inhibition assays:

  • COX Inhibition : It was found to selectively inhibit COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs.
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio
Compound1.200.370.31

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives similar to the compound :

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activities. One derivative showed potent activity against multiple cancer cell lines with minimal toxicity to normal cells .
  • Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to the active sites of EGFR and COX enzymes, providing insights into its mechanism of action .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the oxadiazole and triazole moieties is believed to contribute to its cytotoxic effects against cancer cells. For example, research demonstrated that derivatives of this compound could effectively target specific cancer pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its structural components are thought to enhance membrane permeability of bacterial cells, leading to increased efficacy in inhibiting bacterial growth. Studies have reported that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Biological Assays

Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. For instance, inhibition assays have indicated that it can effectively reduce the activity of certain kinases and phosphatases critical for glucose metabolism .

Cellular Mechanism Investigations
In cellular studies, the compound's mechanism of action has been elucidated through various assays including flow cytometry and Western blotting. These studies have revealed that it modulates signaling pathways related to inflammation and apoptosis, providing insights into its therapeutic potential in inflammatory diseases .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Researchers have explored its use in creating polymers with enhanced thermal stability and mechanical strength. The incorporation of the triazolo-pyrimidine framework into polymer matrices has been shown to improve their performance in various applications including coatings and composites .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionReduces activity of kinases involved in glucose metabolism
Synthesis of Novel MaterialsEnhances thermal stability in polymer composites

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